4-Methyl-2-(thian-4-yloxy)pyrimidine
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Overview
Description
4-Methyl-2-(thian-4-yloxy)pyrimidine is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the pyrimidine family, which is known for its broad range of pharmacological effects and therapeutic applications .
Preparation Methods
The synthesis of 4-Methyl-2-(thian-4-yloxy)pyrimidine involves several steps. One common method includes the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with commercial 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine in isopropanol at 80°C . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-2-(thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrimidine ring .
Scientific Research Applications
4-Methyl-2-(thian-4-yloxy)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tumor necrosis factor-alpha, a key mediator in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Methyl-2-(thian-4-yloxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Thiopyrimidines: These compounds also contain sulfur and have similar biological activities, including antioxidant and anti-inflammatory properties.
2,4,6-Trisubstituted Pyrimidines: These compounds have diverse applications in medicinal chemistry and can serve as bioisosteres for phenyl and other aromatic systems.
Properties
IUPAC Name |
4-methyl-2-(thian-4-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-5-11-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPLLLFFMUKGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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